molecular formula C38H47ClN4O4 B1574198 NVP-CGM097 stereoisomer

NVP-CGM097 stereoisomer

カタログ番号 B1574198
分子量: 659.26
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

NVP-CGM097 stereoisomer is a stereoisomer of NVP-CGM097. NVP-CGM097 is a potent and selective MDM2 inhibitor.

科学的研究の応用

Cancer Treatment through MDM2 Inhibition

NVP-CGM097 is identified as a highly potent and selective MDM2 inhibitor, primarily useful in treating cancer. It demonstrates an excellent in vivo profile and is currently in phase 1 clinical development, specifically targeting p53 wild type tumors. This drug inhibits the p53:MDM2 protein-protein interaction, a crucial mechanism in cancer progression (Holzer et al., 2015).

Development of Novel p53-MDM2 Inhibitors

NVP-CGM097 played a foundational role in the discovery of a new class of highly potent inhibitors targeting the p53-MDM2 interaction. This research led to the development of HDM201, a second-generation p53-MDM2 inhibitor, which has entered phase I clinical trial (Furet et al., 2016).

Predictive Biomarkers for Treatment Response

A unique gene expression signature consisting of 13 up-regulated genes was identified, predicting sensitivity to NVP-CGM097. This signature reflects a partially activated p53 pathway in sensitive tumors, offering a novel patient selection strategy for treatments involving p53-HDM2 inhibitors like NVP-CGM097 (Jeay et al., 2015).

Mechanistic Study and Species Specificity

NVP-CGM097's mechanism involves binding to the p53 binding-site of Mdm2 protein, disrupting p53-Mdm2 interaction and activating the p53 pathway. Notably, it exhibits species specificity, being more effective in inhibiting human Mdm2 compared to dog, mouse, or rat forms. This specificity was confirmed in cellular assays, where NVP-CGM097 induced p53 target gene expression only in human cell lines (Valat et al., 2014).

Overcoming Multidrug Resistance in Tumors

NVP-CGM097 has been evaluated for its potential to reverse ABCB1-mediated multidrug resistance (MDR) in cancer. It effectively counteracts MDR by blocking ABCB1-mediated drug efflux, enhancing the accumulation of chemotherapeutic drugs in cancer cells. This discovery positions NVP-CGM097 as a valuable asset in conjunction with other chemotherapeutics to improve antitumor responses (Zhang et al., 2020).

特性

製品名

NVP-CGM097 stereoisomer

分子式

C38H47ClN4O4

分子量

659.26

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。